molecular formula C11H23NS B13016443 N-(2,2-Diethylbutyl)thietan-3-amine

N-(2,2-Diethylbutyl)thietan-3-amine

Cat. No.: B13016443
M. Wt: 201.37 g/mol
InChI Key: RLIJYIWMRPPRFI-UHFFFAOYSA-N
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Description

N-(2,2-Diethylbutyl)thietan-3-amine is a thietane-derived amine characterized by a four-membered sulfur-containing ring (thietane) with an amine group at the 3-position and a branched alkyl substituent (2,2-diethylbutyl). The compound’s structure combines the inherent ring strain of thietane with the steric and electronic effects of the diethylbutyl group, making it a candidate for applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H23NS

Molecular Weight

201.37 g/mol

IUPAC Name

N-(2,2-diethylbutyl)thietan-3-amine

InChI

InChI=1S/C11H23NS/c1-4-11(5-2,6-3)9-12-10-7-13-8-10/h10,12H,4-9H2,1-3H3

InChI Key

RLIJYIWMRPPRFI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)CNC1CSC1

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

N-(2,2-Diethylbutyl)thietan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions with halogenoalkanes, leading to the formation of secondary and tertiary amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-(2,2-Diethylbutyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur-containing thietane ring can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes and pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Purity/Notes
N-(2,2-Diethylbutyl)thietan-3-amine 2,2-diethylbutyl C₁₁H₂₃NS 201.37 Not reported Unknown
N-(2,2-Dimethylheptyl)thietan-3-amine 2,2-dimethylheptyl C₁₂H₂₅NS 215.40 1864995-95-8 Min. 95% purity
N-(3-Methylbutyl)thietan-3-amine 3-methylbutyl (isoamyl) C₈H₁₇NS 159.29 1516779-13-7 Min. 95% purity
N-(4-Fluorobutyl)thietan-3-amine 4-fluorobutyl C₇H₁₄FNS 163.26 1849198-98-6 NLT 97% purity

Key Observations :

  • Branching: Branched substituents like 2,2-diethylbutyl introduce steric hindrance, which may slow metabolic degradation compared to linear chains (e.g., 3-methylbutyl in ). Electron-Withdrawing Groups: The 4-fluorobutyl substituent in introduces polarity via the fluorine atom, improving metabolic stability and altering electronic properties.

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